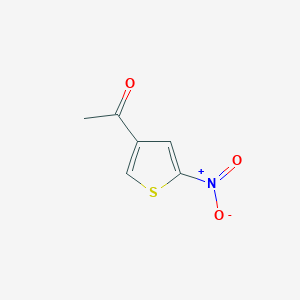
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
概要
説明
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride: is a chemical compound with the molecular formula C19H20N2O2.HCl and a molecular weight of 344.84 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of an amino group and a fluorene-based protecting group (Fmoc), which is commonly used in peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride typically involves the protection of the amino group of pyrrolidine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected pyrrolidine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection and subsequent hydrochloride formation .
化学反応の分析
Types of Reactions: 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, although these are less common due to the presence of the protecting group.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Oxidation: Mild oxidizing agents can be used to oxidize the amino group if the Fmoc group is first removed.
Major Products Formed:
科学的研究の応用
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino functionality.
Proteomics Research: It is used in the study of protein structures and functions, aiding in the identification and characterization of proteins.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in various biological assays to study enzyme-substrate interactions and protein-protein interactions.
作用機序
The primary mechanism of action of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride involves the protection of the amino group through the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis . The compound does not have a specific molecular target or pathway as it is primarily used as a synthetic intermediate .
類似化合物との比較
3-Amino-1-N-Boc-pyrrolidine hydrochloride: Similar to the Fmoc-protected compound but uses a Boc (tert-butoxycarbonyl) protecting group.
3-Amino-1-N-Cbz-pyrrolidine hydrochloride: Uses a Cbz (carbobenzyloxy) protecting group instead of Fmoc.
Uniqueness: 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions . This makes it particularly useful in peptide synthesis, where selective deprotection is crucial . The Fmoc group also provides better protection against acid-sensitive reactions compared to Boc and Cbz groups .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTBJZXLDFJKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373370 | |
| Record name | 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811841-92-6 | |
| Record name | 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811841-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)
![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)
![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)


![N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B1596826.png)


